1-Chloro-2-(ethylsulfinyl)ethane

描述

Contextualization within Organosulfur Compound Research

Organosulfur compounds (OSCs) are a broad and diverse class of organic substances characterized by the presence of a sulfur atom. britannica.com Their study is a significant field within chemical research, spanning from their discovery in locations as varied as interstellar space and deep oceans to their synthesis and application. britannica.com In nature, OSCs are fundamental to life, forming essential amino acids like cysteine and methionine, as well as coenzymes and vitamins. britannica.com

Research into organosulfur compounds is extensive, investigating their natural sources, biological activities, and synthetic utility. researchgate.nettandfonline.com Many OSCs derived from dietary sources are recognized for their potential health benefits, including anti-inflammatory and antioxidant properties. nih.govfrontiersin.org A common approach in organosulfur research involves comparing the chemical and physical properties of these compounds to their oxygen-containing analogues to understand the unique influence of the sulfur atom. tandfonline.com

Significance of the Sulfinyl Functional Group in Organic Synthesis

The sulfinyl group, with the general structure R-S(=O)-R', is a polar functional group that defines the class of organosulfur compounds known as sulfoxides. wikipedia.org This functional group is present in compounds ranging from the widely used solvent dimethyl sulfoxide (B87167) (DMSO) to complex, optically active pharmaceuticals like esomeprazole. wikipedia.org

A defining characteristic of the sulfinyl group is its stereogenic sulfur center, which makes it a powerful chiral auxiliary in asymmetric synthesis. nih.govnih.gov Reagents such as tert-butanesulfinamide, pioneered by Ellman, are extensively used to guide the stereoselective synthesis of chiral amines and nitrogen-containing heterocycles. nih.govsigmaaldrich.com The sulfinyl group activates the imines to which it is attached for nucleophilic addition and directs the approach of the nucleophile, leading to high diastereoselectivity. sigmaaldrich.com

Beyond its role in stereocontrol, the sulfinyl group influences reactivity in several ways:

It activates adjacent carbon-hydrogen bonds, making them susceptible to deprotonation by strong bases. wikipedia.org

Sulfoxides can undergo thermal elimination reactions through an Ei mechanism to produce alkenes and a sulfenic acid. wikipedia.org

Recent research has focused on harnessing sulfinyl radicals, generated from precursors like sulfinyl sulfones, for novel synthetic transformations to build complex sulfoxide-containing molecules. nih.gov

Overview of Chloroalkyl Substructures in Chemical Research

Chloroalkyl substructures are prevalent in organic chemistry, valued for their utility as versatile synthetic intermediates. The carbon-chlorine bond provides a reactive handle for a variety of transformations, most notably nucleophilic substitution and elimination reactions. The infamous chemical warfare agent mustard gas, bis(β-chloroethyl) sulfide (B99878), is a potent example of a chloroalkyl sulfur compound. britannica.com

The incorporation of a chloroalkyl moiety into a molecule alongside other functional groups creates bifunctional reagents capable of complex synthetic applications. For instance, 1-chloro-3-iodopropane (B107403) has been used in the alkylation of N-sulfinyl imidates for the asymmetric synthesis of chiral piperidines. sigmaaldrich.com The study of S-1-chloroalkyl alkanesulfonothioates sheds light on the complex reactivity of related alkanesulfinyl chlorides, which can serve as precursors to other reactive sulfur intermediates. acs.org The combination of a chloroalkyl chain and a sulfinyl group, as seen in 1-Chloro-2-(ethylsulfinyl)ethane, offers a scaffold with two distinct reactive sites, enabling sequential or tandem reactions for the construction of more elaborate molecular architectures.

Research Landscape of this compound

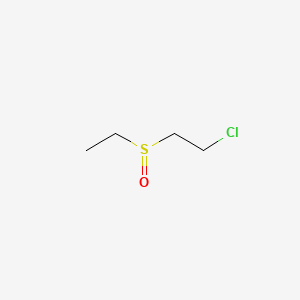

The specific compound this compound (CAS No. 27998-62-5) is a representative member of the chloroalkyl sulfinyl class. chemsrc.combldpharm.com Its structure features a two-carbon ethane (B1197151) backbone substituted with a chlorine atom at one end and an ethylsulfinyl group at the other. This arrangement combines the electrophilic character of the chloroalkyl moiety with the stereogenic and synthetically versatile sulfinyl group.

Detailed research publications focusing exclusively on this compound are not abundant in the public domain. It is primarily cataloged by chemical suppliers, which suggests its role as a chemical intermediate or a building block for more complex syntheses rather than an end-product. bldpharm.comchemscene.com Its bifunctional nature makes it a potentially useful reagent for introducing the -CH₂CH₂S(O)Et fragment into molecules.

The physical and chemical properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉ClOS chemsrc.comuni.lu |

| Molecular Weight | 140.63 g/mol chemsrc.comchemscene.com |

| Boiling Point | 279.2 °C at 760 mmHg chemsrc.com |

| Density | 1.218 g/cm³ chemsrc.com |

This is an interactive data table. You can sort and filter the data as needed.

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| CAS Number | 27998-62-5 chemsrc.combldpharm.comchemscene.com |

| InChI | InChI=1S/C4H9ClOS/c1-2-7(6)4-3-5/h2-4H2,1H3 uni.lu |

| InChIKey | LIPRCTSGLFLUNJ-UHFFFAOYSA-N uni.lu |

| SMILES | CCS(=O)CCCl uni.lu |

This is an interactive data table. You can sort and filter the data as needed.

This compound is part of a triad (B1167595) of related 2-chloroethyl ethyl sulfur compounds, including the corresponding sulfide and sulfone, which are also commercially available.

1-Chloro-2-(ethylsulfanyl)ethane (Sulfide, CAS: 693-07-2) matrix-fine-chemicals.com

1-Chloro-2-(ethylsulfonyl)ethane (Sulfone, CAS: 25027-40-1) uni.lusigmaaldrich.com

The existence of this series implies a straightforward synthetic relationship, where the sulfide can be selectively oxidized to the sulfoxide (sulfinyl compound) and further oxidized to the sulfone. This allows researchers to access different oxidation states of sulfur to modulate reactivity and physical properties for specific synthetic goals.

Table 3: List of Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | 1-chloro-2-ethylsulfinylethane |

| 1-Chloro-2-(ethylsulfanyl)ethane | 2-Chloroethyl ethyl sulfide |

| 1-Chloro-2-(ethylsulfonyl)ethane | 1-chloro-2-ethylsulfonylethane |

| Bis(β-chloroethyl) sulfide | Mustard gas |

| tert-Butanesulfinamide | 2-Methyl-2-propanesulfinamide, Ellman's sulfinamide |

| Dimethyl sulfoxide | DMSO |

| Esomeprazole | - |

This is an interactive data table. You can sort and filter the data as needed.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-2-ethylsulfinylethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClOS/c1-2-7(6)4-3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRCTSGLFLUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950679 | |

| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27998-62-5 | |

| Record name | 2-Chloroethyl ethyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27998-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-2-(ethylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(ethanesulfinyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.nih.gov

The ¹H NMR spectrum of 1-Chloro-2-(ethylsulfinyl)ethane is expected to exhibit distinct signals for the protons of the ethyl group and the chloroethyl moiety. The electron-withdrawing nature of the sulfinyl group and the chlorine atom will significantly influence the chemical shifts of the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to simple alkanes.

The protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) are anticipated to be the most deshielded. The protons of the methylene (B1212753) group adjacent to the sulfinyl group (-SO-CH₂-) will also experience a downfield shift. The ethyl group will present a characteristic quartet for the methylene protons (-CH₂-CH₃) and a triplet for the methyl protons (-CH₂-CH₃), arising from spin-spin coupling with the neighboring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cl-CH ₂- | 3.8 - 4.2 | Triplet |

| -SO-CH ₂- | 3.0 - 3.5 | Multiplet |

| -S-CH ₂-CH₃ | 2.7 - 3.1 | Quartet |

| -CH₂-CH ₃ | 1.2 - 1.5 | Triplet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.docbrown.info

The ¹³C NMR spectrum of this compound will provide information on the number of non-equivalent carbon atoms and their chemical environments. It is expected to show four distinct signals, corresponding to the four carbon atoms in the molecule.

The carbon atom bonded to the chlorine (Cl-CH₂) will be significantly deshielded and appear at the lowest field. The carbon atom adjacent to the sulfinyl group (-SO-CH₂) will also be shifted downfield. The two carbons of the ethyl group will appear at higher fields, with the methyl carbon being the most shielded.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C l-CH₂- | 45 - 50 |

| -SO-C H₂- | 55 - 60 |

| -S-C H₂-CH₃ | 40 - 45 |

| -CH₂-C H₃ | 10 - 15 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To unambiguously confirm the structure of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY experiment would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the protons of the Cl-CH₂- group and the -SO-CH₂- group, confirming their adjacent positions. Similarly, correlations between the methylene and methyl protons of the ethyl group would be observed.

An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton signal in the ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, S=O, and C-Cl bonds.

The C-H stretching vibrations of the alkyl groups will appear in the region of 2850-3000 cm⁻¹. The most prominent and diagnostic peak will be the strong absorption corresponding to the S=O stretching vibration, which typically occurs in the range of 1030-1070 cm⁻¹ for sulfoxides. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (stretch) | 2850 - 3000 | Medium to Strong |

| S=O (stretch) | 1030 - 1070 | Strong |

| C-Cl (stretch) | 600 - 800 | Medium to Strong |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. While the S=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-S and C-Cl bonds, which may show weak absorptions in the IR spectrum, can produce more intense signals in the Raman spectrum. The C-H stretching and bending vibrations will also be present.

Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (stretch) | 2850 - 3000 | Strong |

| S=O (stretch) | 1030 - 1070 | Weak to Medium |

| C-S (stretch) | 650 - 750 | Medium |

| C-Cl (stretch) | 600 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry provides key information for its identification and characterization.

While detailed experimental electron ionization (EI) mass spectra for this compound are not widely published, predicted data for its protonated molecule and other adducts are available. uni.lu The monoisotopic mass of this compound is 140.00627 Da. uni.lu In mass spectrometry, the molecule can be observed as various adducts, and their predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated.

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 141.01355 | 125.6 |

| [M+Na]⁺ | 162.99549 | 136.8 |

| [M+NH₄]⁺ | 158.04009 | 134.8 |

| [M+K]⁺ | 178.96943 | 128.8 |

| [M-H]⁻ | 138.99899 | 125.6 |

| [M+Na-2H]⁻ | 160.98094 | 129.3 |

| [M]⁺ | 140.00572 | 127.8 |

| [M]⁻ | 140.00682 | 127.8 |

The fragmentation of this compound under EI conditions can be predicted based on the fragmentation patterns of similar compounds, such as chloroethane (B1197429) and other sulfur-containing molecules. dtic.mildocbrown.info The presence of chlorine is a notable feature, as its two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), would lead to characteristic isotopic patterns for chlorine-containing fragments, appearing as pairs of peaks separated by two mass units. docbrown.info

Common fragmentation pathways would likely involve the cleavage of the C-S, C-Cl, and C-C bonds. For instance, the loss of a chlorine atom or a chloromethyl radical is a plausible fragmentation step. Studies on related compounds, such as 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane (B1197151) and its derivatives, have shown characteristic fragment ions corresponding to losses of CH₂Cl, C₂H₄Cl, and other moieties. dtic.mil For example, a fragment ion at m/z 63, corresponding to [ClCH₂CH₂]⁺, has been observed in the mass spectra of related chloroethyl compounds. dtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π transitions. libretexts.org

For saturated alkyl sulfoxides like this compound, which lack extensive conjugation or aromatic rings, the chromophore is the sulfinyl group (S=O). The sulfur atom in the sulfinyl group has non-bonding electrons (n electrons). Therefore, the primary electronic transition expected for this compound in the accessible UV region (around 200-400 nm) is an n → σ* transition. youtube.com This type of transition involves moving an electron from a non-bonding orbital to an anti-bonding σ* orbital. shu.ac.uk

These n → σ* transitions in alkyl sulfoxides are typically weak and occur at the lower end of the UV spectrum, often around 210-220 nm. The presence of the chlorine atom is not expected to significantly shift the absorption maximum into the visible range, as it does not create a conjugated system. The UV-Vis spectrum of this compound would therefore be characterized by a low-intensity absorption band in the far UV region. It is important to note that without experimental data, the exact λ(max) and molar absorptivity (ε) cannot be precisely stated.

In a related context, studies on other organic sulfur compounds have provided insights into their UV absorption properties. For example, the UV spectra of various sulfides and sulfoxides have been investigated to understand their electronic structures. acs.orgresearchgate.net

X-ray Crystallographic Analysis of Related Sulfinyl Architectures

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a small, non-crystalline molecule like this compound is not itself a candidate for single-crystal X-ray diffraction, the study of related crystalline sulfoxide (B87167) compounds provides invaluable information about the geometry and stereochemistry of the sulfinyl group.

The sulfinyl group has a trigonal pyramidal geometry, with the sulfur atom at the apex. This geometry means that if the two organic substituents attached to the sulfur are different, the sulfur atom is a stereocenter, and the sulfoxide can exist as a pair of enantiomers.

Crystallographic studies on a variety of sulfoxide-containing molecules have confirmed the key structural parameters of the sulfinyl moiety. st-andrews.ac.uk Research on a range of aryl and alkyl sulfoxides has shown that the S=O bond distance typically falls in the range of 1.489(7) to 1.515(8) Å. st-andrews.ac.uk The C-S-O bond angles are generally found to be between 105.1(4)° and 111.7(30)°, and the C-S-C bond angles range from 94.1(4)° to 100.56(12)°. st-andrews.ac.uk

Furthermore, X-ray crystallography has been instrumental in understanding the intermolecular interactions involving the sulfoxide group. The polarity of the S=O bond allows for the sulfoxide oxygen to act as a hydrogen bond acceptor. st-andrews.ac.uk In the solid state, intermolecular hydrogen bonds between a C-H group and the sulfoxide oxygen are often observed, influencing the crystal packing. st-andrews.ac.uk The nature of the substituents on the sulfur atom (alkyl vs. aryl) can also affect these intermolecular distances and interactions. st-andrews.ac.uk

| Parameter | Typical Range |

|---|---|

| S=O Bond Length | 1.489 - 1.515 Å |

| C-S-O Bond Angle | 105.1° - 111.7° |

| C-S-C Bond Angle | 94.1° - 100.56° |

Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Sulfinyl Moiety

The sulfinyl group is a versatile functional group that can undergo several important transformations. The sulfur atom, with its lone pair of electrons and its ability to exist in multiple oxidation states, is the central player in these reactions.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. organicreactions.org This reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent, such as acetic anhydride (B1165640). wikipedia.orgunc.edu The general mechanism begins with the acylation of the sulfoxide oxygen, which increases the acidity of the α-protons. Subsequent deprotonation by a base (often the acetate (B1210297) anion byproduct) leads to the formation of a sulfonium (B1226848) ylide, which then rearranges to a thionium (B1214772) ion intermediate. wikipedia.orgyoutube.com Finally, nucleophilic attack on the thionium ion by the acetate yields the α-acyloxy thioether product. wikipedia.org

While specific studies on 1-Chloro-2-(ethylsulfinyl)ethane are not prevalent, the principles of the Pummerer reaction can be applied. For this compound, the presence of α-hydrogens on the methylene (B1212753) group adjacent to the sulfoxide makes it a potential substrate for this rearrangement. The reaction would be initiated by an activator, such as trifluoroacetic anhydride, leading to a thionium ion intermediate that can be trapped by various nucleophiles. wikipedia.orgtcichemicals.com The presence of the chlorine atom on the β-carbon may influence the stability and subsequent reactions of the thionium intermediate.

The Pummerer reaction and its variants are powerful tools in organic synthesis, allowing for the functionalization of the carbon alpha to the sulfur atom. organicreactions.orgtcichemicals.com

The sulfur atom in a sulfoxide is electrophilic and can be attacked by nucleophiles. libretexts.org Theoretical studies on methanesulfinyl derivatives have shown that nucleophilic substitution at the sulfinyl sulfur often proceeds through an addition-elimination mechanism. acs.org This pathway involves the formation of a tetracoordinate sulfur intermediate. acs.org The reaction of sulfoxides with organometallic reagents can also lead to substitution at the sulfur center.

In the context of this compound, strong nucleophiles could potentially attack the sulfinyl sulfur. However, the presence of other electrophilic sites, namely the carbon bearing the chlorine atom, can lead to competing reactions. The outcome of the reaction would be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reduction of sulfoxides to sulfides can be achieved using various reagents, a process that involves a formal nucleophilic attack on the sulfur with subsequent oxygen transfer. libretexts.org

Sulfoxides can serve as precursors to various radical species. Recent research has demonstrated that alkyl sulfoxides can generate alkyl radicals under visible light irradiation in the presence of N-methoxy pyridinium (B92312) salts. nih.gov This process involves the formation of an electron-donor-acceptor (EDA) complex. nih.gov The cleavage of a C-S bond in the sulfoxide leads to the formation of an alkyl radical and a sulfinyl radical. ed.ac.uk

These sulfinyl radicals themselves are reactive species. They can undergo homodimerization to form thiosulfinates or participate in addition reactions to unsaturated systems. ed.ac.uk The reactions of sulfoxides with reactive oxygen species (ROS) can also proceed through radical mechanisms, leading to fragmentation and ring-opening products in cyclic systems. wikipedia.org

For this compound, radical-initiating conditions could lead to the homolytic cleavage of the C-S bonds, generating an ethyl radical or a 2-chloroethyl radical, along with the corresponding sulfinyl radical. The subsequent fate of these radicals would depend on the specific reaction environment.

Transformations at the Chloroethyl Moiety

The chloroethyl group in this compound is susceptible to reactions typical of alkyl halides, namely nucleophilic substitution and elimination. The proximity of the sulfinyl group can significantly influence the course of these reactions.

The chlorine atom in this compound is a leaving group and can be displaced by a variety of nucleophiles. A significant feature of β-chloroethyl sulfides and sulfoxides is the potential for neighboring group participation by the sulfur atom. In the case of the corresponding sulfide (B99878), 2-chloroethyl ethyl sulfide, hydrolysis proceeds through the formation of a transient cyclic sulfonium ion. unc.eduacs.orgnih.govresearchgate.net This intermediate is highly reactive towards nucleophiles.

It is plausible that a similar mechanism operates for this compound, where the sulfinyl sulfur atom, despite being less nucleophilic than a sulfide sulfur, could still participate in the displacement of the chloride ion to form a cyclic intermediate. This anchimeric assistance would accelerate the rate of nucleophilic substitution compared to a simple primary alkyl chloride. The reaction with nucleophiles such as amines would lead to the corresponding substituted products. google.com

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | H₂O | 2-(Ethylsulfinyl)ethanol | Nucleophilic Substitution (Hydrolysis) |

| This compound | RNH₂ | N-Alkyl-2-(ethylsulfinyl)ethanamine | Nucleophilic Substitution |

| This compound | RS⁻ | 1-(Alkylthio)-2-(ethylsulfinyl)ethane | Nucleophilic Substitution |

This table represents plausible reactions based on the general reactivity of alkyl halides and the influence of a neighboring sulfinyl group.

The chloroethyl group itself is not typically considered electrophilic in the sense of undergoing addition reactions. However, it can be transformed into a reactive electrophilic species. The most common transformation is the elimination of hydrogen chloride to form ethyl vinyl sulfoxide. orgsyn.org This elimination reaction is a crucial pathway that opens up a wide range of subsequent electrophilic reactions.

Ethyl vinyl sulfoxide is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, including alcohols, amines, and thiols. tandfonline.comacs.orgnih.gov It can also participate as a dienophile in Diels-Alder reactions. enamine.net The high reactivity of vinyl sulfoxides in these electrophilic addition reactions makes them valuable synthetic intermediates. orgsyn.orgorganic-chemistry.org Therefore, the electrophilic reactivity of the chloroethyl group of this compound is primarily accessed through its dehydrochlorination product, ethyl vinyl sulfoxide.

| Precursor | Intermediate | Reactant | Product | Reaction Type |

| This compound | Ethyl vinyl sulfoxide | R₂NH | 2-(Dialkylamino)ethyl ethyl sulfoxide | Michael Addition |

| This compound | Ethyl vinyl sulfoxide | RSH | 2-(Alkylthio)ethyl ethyl sulfoxide | Michael Addition |

| This compound | Ethyl vinyl sulfoxide | 1,3-Diene | Cyclohexenyl ethyl sulfoxide derivative | Diels-Alder Reaction |

This table illustrates the electrophilic reactivity of the vinyl sulfoxide derived from this compound.

Influence of Reaction Conditions on Selectivity and Yield

The chemical behavior of this compound is characterized by a competition between two primary reaction pathways: nucleophilic substitution (S(_N)2) and elimination (E2). The selectivity for and yield of the products from these pathways are highly dependent on the specific reaction conditions employed. Key factors influencing the outcome include the nature of the base, the solvent, the temperature, and the steric hindrance of the reactants.

The reaction of this compound, a primary alkyl halide, with a nucleophile or base can lead to either the substitution of the chlorine atom or the elimination of hydrogen chloride to form ethyl vinyl sulfoxide. The general competition between these two pathways is a well-established principle in organic chemistry. For primary halides, the S(_N)2 reaction is often the dominant pathway, particularly with small, unhindered nucleophiles. However, the presence of the ethylsulfinyl group can influence the acidity of the β-hydrogens and the stability of the potential elimination product, making the E2 pathway a viable and often significant alternative.

The choice of base is a critical determinant of the reaction's direction. Strong, sterically hindered bases are known to favor elimination reactions. This is attributed to the difficulty the bulky base has in approaching the electrophilic carbon atom for a backside attack (required for S(_N)2), making the abstraction of a more accessible β-proton a more favorable route. Conversely, smaller, less hindered bases that are also good nucleophiles can more readily participate in S(_N)2 reactions.

While specific quantitative data for the reaction of this compound under various conditions is not extensively detailed in publicly available literature, the general principles of substitution and elimination reactions provide a strong framework for predicting the influence of reaction parameters. The following data tables illustrate the expected trends in product distribution based on analogous reactions of primary alkyl halides.

Table 1: Influence of Base Strength and Steric Hindrance on Reaction Pathway

| Base | Base Type | Expected Major Product with this compound | Predominant Mechanism |

| Sodium Ethoxide (NaOEt) | Strong, Unhindered | 1-Ethoxy-2-(ethylsulfinyl)ethane | S(_N)2 |

| Potassium tert-Butoxide (KOtBu) | Strong, Hindered | Ethyl vinyl sulfoxide | E2 |

| Triethylamine (B128534) (NEt(_3)) | Weak, Hindered | Slow reaction, likely favoring elimination over substitution | E2 favored over S(_N)2 |

| Sodium Hydroxide (NaOH) | Strong, Unhindered | 1-Hydroxy-2-(ethylsulfinyl)ethane | S(_N)2 |

This table illustrates that with a small, strong base like sodium ethoxide, the S(_N)2 product is expected to be the major component. In contrast, a bulky base like potassium tert-butoxide is predicted to favor the E2 pathway, leading to a higher yield of ethyl vinyl sulfoxide. Weaker bases like triethylamine are less reactive but would also be expected to favor elimination due to steric hindrance.

The solvent in which the reaction is conducted also plays a pivotal role in determining the selectivity. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetone, are known to enhance the rate of S(_N)2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity. Polar protic solvents, like ethanol (B145695) or water, can solvate both the cation and the anion, which can decrease the nucleophilicity of the anion and potentially favor elimination reactions, especially at higher temperatures.

Table 2: Influence of Solvent on Reaction Selectivity

| Base | Solvent | Expected Influence on Selectivity |

| Sodium Ethoxide | Ethanol (Protic) | Favors both S(_N)2 and E2; higher temperatures shift towards E2. |

| Sodium Ethoxide | DMSO (Aprotic) | Strongly favors S(_N)2. |

| Potassium tert-Butoxide | tert-Butanol (Protic) | Strongly favors E2. |

| Potassium tert-Butoxide | THF (Aprotic) | Strongly favors E2. |

Temperature is another crucial factor. Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored because they lead to an increase in the number of molecules. Consequently, increasing the reaction temperature typically increases the proportion of the elimination product relative to the substitution product.

Degradation Mechanisms and Environmental Fate Research

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical reactions that transform 1-Chloro-2-(ethylsulfinyl)ethane without the involvement of microorganisms. These processes are fundamental to the compound's natural attenuation in soil and water.

Hydrolysis is a primary abiotic degradation pathway for many organic halides in aqueous environments. For this compound, the presence of both a chloroalkane moiety and a sulfoxide (B87167) group influences its reactivity towards water.

The proposed mechanism for this compound hydrolysis, by analogy, would involve the formation of a cyclic sulfonium-like intermediate. This intermediate would be susceptible to nucleophilic attack by water. The sulfoxide group, being more electron-withdrawing than a sulfide (B99878) group, could influence the rate of this initial step. Furthermore, the stability of the resulting carbocation or intermediate is a key factor. The presence of the electron-withdrawing sulfinyl group might destabilize a carbocation at the adjacent carbon, potentially slowing down an SN1-type reaction. Conversely, the oxygen atom of the sulfoxide could participate in stabilizing the intermediate.

Research on the hydrolytic stability of other chlorinated compounds has shown that the rate of hydrolysis is significantly influenced by factors such as pH and the presence of other functional groups. For instance, the hydrolysis of certain biaryl ether nucleoside adducts is affected by chlorine substitution, which alters the electronic properties of the molecule. nih.govresearchgate.net

It is also plausible that under certain conditions, hydrolysis could lead to the formation of dimeric species through the reaction of the intermediate cation with another molecule of this compound, a phenomenon observed with its thioether analog. osti.goviaea.org

Table 1: Potential Hydrolytic Degradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 2-(Ethylsulfinyl)ethanol | C4H10O2S | Direct substitution of chlorine by a hydroxyl group. |

| Dimeric intermediates | C8H18Cl2O2S2 | Reaction of a cationic intermediate with a neutral molecule. |

Oxidative processes in the environment, often mediated by photochemically generated reactive oxygen species like hydroxyl radicals (•OH), can contribute to the degradation of this compound. The sulfur atom in the sulfoxide group is susceptible to further oxidation.

The primary oxidative degradation product of a sulfoxide is the corresponding sulfone. Therefore, it is highly probable that the oxidation of this compound leads to the formation of 1-Chloro-2-(ethylsulfonyl)ethane. wikipedia.orgacsgcipr.org This transformation is a common metabolic pathway for sulfoxides in biological systems and can also occur abiotically. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established reaction in organic chemistry. wikipedia.orgorganic-chemistry.org

In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals. While specific data for this compound is unavailable, the general mechanism would involve H-atom abstraction from the ethyl group or addition of the •OH radical to the sulfur atom, followed by further reactions.

Under anaerobic conditions, such as those found in some groundwater and sediments, reductive dechlorination can be a significant degradation pathway for chlorinated organic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom.

For this compound, the chloroalkyl moiety is susceptible to reductive dechlorination. Studies on the reductive dechlorination of similar compounds like 1,2-dichloroethane (B1671644) have shown that it can be degraded via two main pathways: dihaloelimination to form ethylene, and hydrogenolysis to yield chloroethane (B1197429) and subsequently ethane (B1197151). nih.gov These reactions are often mediated by reduced metal species or by microorganisms.

Abiotic reductive dechlorination can be facilitated by naturally occurring iron-containing minerals such as pyrite (B73398) and magnetite. nih.govfrtr.gov The general mechanism involves the transfer of electrons from the mineral surface to the chlorinated alkane, leading to the cleavage of the carbon-chlorine bond. The presence of the ethylsulfinyl group may influence the rate and pathway of this reaction by altering the electron density around the C-Cl bond.

Table 2: Potential Reductive Dechlorination Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Ethylsulfinylethane | C4H10OS | Hydrogenolysis (replacement of Cl with H). |

| Ethenyl ethyl sulfoxide | C4H8OS | Dehydrochlorination (elimination of HCl). |

Formation of Byproducts and Side Reactions

In addition to direct degradation, this compound can participate in side reactions, leading to the formation of various byproducts that may have their own environmental significance.

Under certain conditions, molecules of this compound may react with each other in self-condensation reactions. This has been observed for related chloroalkyl sulfides. These reactions can lead to the formation of larger, more complex molecules. The mechanism likely involves the nucleophilic attack of the sulfur atom of one molecule on the electrophilic carbon atom (bearing the chlorine) of another molecule, leading to the formation of a sulfonium (B1226848) ion intermediate. Subsequent reactions of this intermediate can result in various condensation products.

As mentioned in the oxidative degradation section, the oxidation of the sulfoxide group in this compound is a highly probable transformation, leading to the formation of 1-Chloro-2-(ethylsulfonyl)ethane. wikipedia.orgacsgcipr.org This reaction represents the conversion of the compound to a more oxidized state.

The oxidation of sulfoxides to sulfones can be achieved by various oxidizing agents. organic-chemistry.orgorganic-chemistry.org In the environment, this can be mediated by reactive oxygen species. The formation of the sulfone derivative is significant as it alters the physicochemical properties of the parent compound, such as its water solubility, polarity, and potential for further degradation. Sulfones are generally more stable and less reactive than their corresponding sulfoxides. wikipedia.org

Table 3: Key Byproducts from Side Reactions of this compound

| Byproduct Name | CAS Number | Chemical Formula | Formation Pathway |

|---|---|---|---|

| 1-Chloro-2-(ethylsulfonyl)ethane | 25027-40-1 | C4H9ClO2S | Oxidation of the sulfoxide group. wikipedia.orgacsgcipr.orgsigmaaldrich.comsigmaaldrich.com |

| Dimeric Condensation Products | Not available | Variable | Self-condensation reaction. |

Considerations for Chemical Stability in Diverse Environments

The environmental persistence and transformation of the chemical compound this compound are significantly influenced by its chemical stability under various environmental conditions. The presence of both a chloro group and a sulfoxide functional group dictates its reactivity and susceptibility to different degradation pathways, including hydrolysis, photolysis, and microbial degradation.

The stability of this compound is a critical factor in determining its environmental fate and potential for long-term persistence. The interplay of its structural features—the chlorinated alkyl chain and the sulfoxide group—governs its reactivity in different environmental compartments.

Hydrolytic Stability:

Photochemical Stability:

The susceptibility of this compound to photodegradation is dependent on its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). While specific photolysis studies on this compound are limited, research on other organosulfur compounds suggests that the sulfoxide group can influence photochemical reactivity. mdpi.com Sulfoxides can undergo complex photochemical reactions, including photooxidation. mdpi.com The presence of the chlorine atom may also affect the molecule's absorption spectrum and its susceptibility to photolytic cleavage.

Abiotic Reductive Dechlorination:

In anoxic environments, such as saturated soils and sediments, abiotic reductive dechlorination can be a significant degradation pathway for chlorinated organic compounds. nih.govnih.gov This process is often mediated by naturally occurring minerals, particularly those containing ferrous iron (Fe(II)), such as iron sulfides (e.g., mackinawite) and magnetite. navy.mil Given that this compound is a chlorinated ethane, it is plausible that it could undergo reductive dechlorination under suitable anaerobic conditions. nih.govnih.gov This would involve the removal of the chlorine atom and its replacement with a hydrogen atom, yielding ethylsulfinyl ethane. The efficiency of this process would depend on factors such as the availability of electron donors and the specific mineralogy of the environment.

Biotic Degradation:

Thermal Stability:

Sulfoxides are known to undergo thermal elimination reactions through an Ei mechanism, yielding a vinyl alkene and a sulfenic acid. wikipedia.org While this is typically a high-temperature laboratory reaction, it points to a potential degradation pathway under certain environmental conditions, although its significance at ambient environmental temperatures is likely low.

The following table summarizes the potential degradation pathways and influencing factors for this compound in various environmental settings.

| Degradation Pathway | Environmental Compartment | Key Influencing Factors | Potential Transformation Products |

| Hydrolysis | Water, Soil | pH, Temperature | 2-(Ethylsulfinyl)ethanol, Chloride |

| Photolysis | Atmosphere, Surface Water | Sunlight Intensity, Presence of Photosensitizers | Oxidized products, Cleavage products |

| Abiotic Reductive Dechlorination | Anaerobic Sediments, Groundwater | Presence of Fe(II) minerals, Low Redox Potential | Ethylsulfinyl ethane, Chloride |

| Biotic Degradation | Soil, Water, Sediments | Microbial Community, Redox Conditions, Nutrients | Oxidized or reduced products, Cleavage products |

| Thermal Elimination | - | High Temperature | Vinyl alkene, Sulfenic acid |

It is important to note that the actual environmental fate of this compound will be a complex interplay of these various degradation processes, with the dominant pathway varying depending on the specific environmental conditions. Further research, including detailed laboratory and field studies, is necessary to fully elucidate the degradation mechanisms and environmental persistence of this compound.

Computational Chemistry Approaches for 1 Chloro 2 Ethylsulfinyl Ethane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods calculate the electronic structure of a molecule from first principles, providing a detailed picture of electron distribution and its consequences for molecular geometry, energy, and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometry by finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. stackexchange.com For 1-Chloro-2-(ethylsulfinyl)ethane, DFT calculations, often employing functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can predict key structural parameters. njit.edunih.gov These parameters include the lengths of bonds (e.g., C-Cl, C-S, S=O), the angles between these bonds, and the dihedral angles that define the molecule's three-dimensional shape. nanobioletters.com

The optimized geometry from DFT calculations provides the foundation for understanding the molecule's electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.net Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. nanobioletters.commdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (anti-conformer)

| Parameter | Bond/Angle/Dihedral | Calculated Value |

| Bond Lengths | ||

| C-Cl | 1.81 Å | |

| C-C | 1.53 Å | |

| C-S | 1.82 Å | |

| S=O | 1.50 Å | |

| S-C(ethyl) | 1.80 Å | |

| Bond Angles | ||

| Cl-C-C | 110.5° | |

| C-C-S | 111.0° | |

| C-S-O | 106.0° | |

| C-S-C(ethyl) | 98.5° | |

| Dihedral Angle | ||

| Cl-C-C-S | 180.0° (by definition for anti) |

Note: This data is illustrative and represents typical values that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. Actual research data may vary.

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating these spectra, researchers can assign experimental signals to specific molecular features.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. arxiv.org The resulting computed IR spectrum shows absorption peaks corresponding to specific vibrational modes, such as C-H stretching, C-Cl stretching, and the characteristic S=O sulfoxide (B87167) stretch. Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, so they are typically scaled by an empirical factor to improve agreement with experimental data. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. researchgate.net It allows for the calculation of the ¹H and ¹³C chemical shifts for each atom in this compound. These predictions help in the assignment of complex experimental NMR spectra, providing a direct link between a signal and a specific atom in the molecular structure. nanobioletters.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. elixirpublishers.com This method predicts the absorption wavelengths (λmax) and oscillator strengths of electronic excitations, such as those from the HOMO to the LUMO. researchgate.net For this compound, TD-DFT can predict the electronic transitions involving the sulfur and oxygen non-bonding orbitals and the associated sigma orbitals.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Signal | Corresponding Functional Group/Atom |

| IR | ~1050 cm⁻¹ | S=O stretch |

| ~700 cm⁻¹ | C-Cl stretch | |

| ~2950 cm⁻¹ | C-H stretch | |

| ¹H NMR | ~3.8 ppm | -CH₂-Cl |

| ~3.1 ppm | -CH₂-S(O)- | |

| ~2.8 ppm | -S(O)-CH₂-CH₃ | |

| ~1.4 ppm | -CH₂-CH₃ | |

| ¹³C NMR | ~45 ppm | -CH₂-Cl |

| ~55 ppm | -CH₂-S(O)- | |

| UV-Vis | ~210 nm | n → σ* transition (sulfoxide) |

Note: This data is illustrative, based on typical values for the functional groups listed. Precise values would be obtained from specific GIAO and TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a dynamic view of chemical reactions, allowing for the mapping of entire reaction pathways. This includes the characterization of short-lived, high-energy species like transition states and intermediates that are difficult to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy transition state, which represents the energy barrier that must be overcome. mit.edu Computational methods can locate the precise geometry of this transition state, which is defined as a first-order saddle point on the potential energy surface. github.io For this compound, a key reaction is nucleophilic substitution, where a nucleophile replaces the chlorine atom. oxfordsciencetrove.com

Modeling this reaction involves calculating the energies of the reactants, the proposed transition state structure, and the products. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. fossee.in Computational software can use algorithms like the Nudged Elastic Band (NEB) method or Eigenvector Following to find the minimum energy path and locate the transition state geometry. fossee.in

Table 3: Illustrative Relative Energies for a Nucleophilic Substitution (Sₙ2) Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu---C---Cl]⁻ complex | +20.5 |

| Products | 1-Nu-2-(ethylsulfinyl)ethane + Cl⁻ | -15.0 |

Note: This data is a hypothetical example for an Sₙ2 reaction. The activation energy would be 20.5 kcal/mol.

The structure of this compound is ideal for a phenomenon known as anchimeric assistance, or neighboring group participation. The sulfur atom, being adjacent to the reactive carbon-chlorine bond, can act as an internal nucleophile. rsc.org It can attack the carbon atom, displacing the chloride ion to form a strained three-membered cyclic intermediate (an episulfonium-like species). This intermediate is then opened by an external nucleophile.

Computational modeling is uniquely suited to investigate this effect. Researchers can model two distinct reaction pathways:

Direct substitution by an external nucleophile.

A two-step pathway involving the formation of the cyclic intermediate via anchimeric assistance, followed by nucleophilic attack.

Conformer Analysis and Conformational Landscapes

Molecules with single bonds, like the C-C bond in this compound, are not static but exist as a population of interconverting rotational isomers, or conformers. nih.gov The study of the energies and geometries of these conformers is known as conformational analysis.

For a 1,2-disubstituted ethane (B1197151) derivative, the most important conformers are typically the anti form, where the two substituents (Cl and the ethylsulfinyl group) are positioned 180° apart, and the gauche forms, where they are approximately 60° apart. researchgate.net The relative stability of these conformers is determined by a balance of steric hindrance (repulsion between bulky groups) and electronic effects (like dipole-dipole interactions). acs.org

A conformational landscape, or potential energy surface, can be generated by systematically rotating the Cl-C-C-S dihedral angle and calculating the energy at each step. This computational scan reveals the energy minima corresponding to stable conformers and the energy maxima that represent the barriers to rotation between them. researchgate.netnih.gov

Table 4: Illustrative Relative Energies of Conformers for this compound

| Conformer | Cl-C-C-S Dihedral Angle | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0.0 | Most Stable |

| Gauche | ~60° | +1.2 | Less Stable |

Note: This data is an illustrative example. The preference for anti vs. gauche depends on a subtle balance of steric and electrostatic effects that would be determined by specific calculations.

Correlation of Computational Data with Experimental Observations for this compound Remains an Area for Future Investigation

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely used to predict various properties of molecules, including optimized geometries, vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. These theoretical predictions provide valuable insights into molecular structure and dynamics. However, the accuracy and reliability of these computational models are best established through direct comparison with experimentally determined data.

For many related organosulfur and halogenated organic compounds, numerous studies have successfully demonstrated the strong correlation between theoretical calculations and experimental findings. For instance, research on similar molecules often involves comparing computationally predicted vibrational spectra with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. Similarly, calculated NMR chemical shifts are frequently benchmarked against results from ¹H and ¹³C NMR experiments. These comparative studies are crucial for confirming the accuracy of the computational methods and for the unambiguous assignment of experimental signals.

In the case of this compound, while basic compound information is available, detailed research that undertakes a direct and in-depth comparison of its computationally derived properties with experimental measurements has not been reported. Such a study would be invaluable for providing a comprehensive understanding of the molecule's conformational preferences, electronic structure, and spectroscopic characteristics.

Future research efforts could focus on bridging this knowledge gap. A typical study might involve:

Computational Modeling: Performing geometry optimizations and frequency calculations for the different possible conformers of this compound using various levels of theory and basis sets. This would yield predicted bond lengths, bond angles, dihedral angles, and vibrational spectra.

Experimental Spectroscopy: Acquiring high-resolution FTIR, Raman, and NMR spectra of a purified sample of this compound.

Correlation and Analysis: A direct comparison of the calculated and experimental data. This would involve assigning the observed spectral bands to specific vibrational modes or chemical environments based on the computational predictions.

The table below illustrates the type of data that would be generated and compared in such a correlative study. The values presented are hypothetical and serve as an example of how computational and experimental data would be tabulated for comparison.

Table 1: Hypothetical Correlation of Predicted and Experimental Data for this compound

| Property | Computational Prediction (e.g., B3LYP/6-31G*) | Experimental Observation |

| Vibrational Frequencies (cm⁻¹) | ||

| C-Cl Stretch | 720 | Data not available |

| S=O Stretch | 1050 | Data not available |

| C-S Stretch | 680 | Data not available |

| CH₂ Wag | 1350 | Data not available |

| ¹H NMR Chemical Shifts (ppm) | ||

| -CH₂-Cl | 3.85 | Data not available |

| -S(O)-CH₂- | 3.10 | Data not available |

| -CH₂-CH₃ | 2.95 | Data not available |

| -CH₃ | 1.40 | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | ||

| -CH₂-Cl | 45.2 | Data not available |

| -S(O)-CH₂- | 55.8 | Data not available |

| -CH₂-CH₃ | 25.1 | Data not available |

| -CH₃ | 7.9 | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual published results.

The completion of such correlative studies would significantly enhance the scientific understanding of this compound and provide a robust framework for interpreting its chemical behavior.

Advanced Derivatives and Analogues of 1 Chloro 2 Ethylsulfinyl Ethane

Chiral Analogues and Enantiomeric Purity Studies

The sulfur atom in 1-chloro-2-(ethylsulfinyl)ethane is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis and separation of such chiral sulfoxides are of significant interest due to their application as powerful chiral auxiliaries in asymmetric synthesis. wiley-vch.dersc.org

The primary routes to obtaining enantiomerically pure sulfoxides include the resolution of a racemic mixture, the transformation of a diastereochemically pure sulfinate precursor, and the direct enantioselective oxidation of a prochiral sulfide (B99878). wiley-vch.de The Andersen synthesis, a classical and still widely used method, involves reacting a sulfinyl chloride with a chiral alcohol, like (-)-menthol, to form a mixture of diastereomeric sulfinates. These diastereomers can be separated, and subsequent reaction with an organometallic reagent proceeds with clean inversion at the sulfur center to yield an enantiopure sulfoxide (B87167). illinois.edu

Once synthesized, the enantiomeric purity of these chiral analogues is a critical parameter. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for resolving and analyzing the enantiomers of sulfoxides. nih.govmdpi.com Polysaccharide-based columns, for instance, have demonstrated effectiveness in separating a variety of sulfoxide enantiomers, with the enantioselectivity often tunable by altering the mobile phase composition. nih.gov For some sulfoxides, enantiomeric excesses of over 99% have been verified using enantioselective HPLC systems. mdpi.com Furthermore, techniques such as recycle photoreactors, which combine chiral HPLC separation with the photoracemization of the undesired enantiomer, have been developed to convert a racemic mixture entirely into a single desired enantiomer. acs.org

Table 1: Methods for Synthesis and Analysis of Chiral Sulfoxides

| Method Category | Specific Technique | Description | Key Features |

| Asymmetric Synthesis | Andersen Synthesis | Reaction of a sulfinyl chloride with a chiral alcohol to form separable diastereomeric sulfinates, followed by nucleophilic substitution. illinois.edu | Produces sulfoxides with high enantiomeric excess. |

| Asymmetric Synthesis | Catalytic Oxidation | Enantioselective oxidation of a prochiral sulfide using a chiral catalyst (e.g., titanium-based complexes). researchgate.net | Direct route to enantioenriched sulfoxides. |

| Enantiomeric Resolution | Chiral HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. nih.govmdpi.com | Analytical and preparative scale separation. |

| Deracemization | Recycle Photoreactor | Combines chiral HPLC separation with photoracemization of the unwanted enantiomer. acs.org | Converts a racemate into a single pure enantiomer. |

Bis-Sulfinyl Compounds and Their Coordination Chemistry

Analogues of this compound can be elaborated into molecules containing two sulfinyl groups, known as bis-sulfoxides. These compounds, particularly flexible variants like 1,2-bis(ethylsulfinyl)ethane, are effective ligands in coordination chemistry, capable of binding to metal ions to form complex polymers and discrete molecular structures. nih.govresearchgate.net

The synthesis of C2-symmetric 1,2-bis(alkylsulfinyl)ethanes has been developed, and these ligands have been successfully applied in various catalytic processes. semanticscholar.org The sulfinyl groups in these ligands typically coordinate to metal centers through their oxygen atoms. nih.govresearchgate.net

The coordination chemistry of 1,2-bis(ethylsulfinyl)ethane with lanthanide ions has been particularly well-studied. Reactions of meso-1,2-bis(ethylsulfinyl)ethane with various lanthanide salts have yielded a series of novel coordination polymers. nih.gov In these structures, the bis-sulfinyl ligand can adopt multiple coordination modes, including acting as a bidentate chelating ligand and a bis-monodentate bridging ligand, linking metal centers to form infinite chains. nih.gov Interestingly, these reactions can also induce a configuration change in the ligand, converting the meso form into the racemic (R,R and S,S) form, leading to complexes where multiple stereoisomers of the ligand are present simultaneously. nih.gov The final structure of the coordination polymer can be influenced by factors such as the counteranion present in the metal salt. nih.gov

The flexible nature of the ethyl backbone in these ligands allows them to adopt various conformations to satisfy the coordination requirements of different metal ions, leading to diverse structural motifs, including mononuclear complexes, dinuclear macrocycles, and multi-dimensional networks. nih.govresearchgate.nettandfonline.com

Integration of the Sulfinyl Moiety into Complex Molecular Architectures

The sulfinyl group is a versatile functional handle that can be used to construct complex molecular architectures, including various heterocyclic compounds. nih.govmdpi.comresearchgate.net The reactivity of the sulfinyl group and its ability to act as a chiral auxiliary or an internal nucleophile are key to its utility in these syntheses. rsc.orgnih.gov

One significant application is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. mdpi.com For example, N-sulfinyl groups have been incorporated into isatin-based spiroaziridines. The sulfinyl group can then be oxidized to a sulfonyl group, and subsequent reaction with a nucleophile like indole (B1671886) can lead to the ring-opening of the aziridine (B145994) and the formation of complex, unsymmetrical 3,3′-bis-indoles. mdpi.com

The sulfinyl group can also participate in radical cascade reactions to build sulfur-containing carbocycles and heterocycles. Readily accessible sulfinyl sulfones can serve as precursors to sulfinyl radicals. nih.gov These radicals can undergo addition to unsaturated hydrocarbons, initiating a cascade that can form one carbon-carbon and two carbon-sulfur bonds in a single step, yielding complex cyclic sulfoxides with high regioselectivity. nih.gov

Furthermore, heterocyclic allylsulfones have been developed as stable, latent sulfinate reagents. acs.org This strategy allows the sulfone moiety to be installed early in a synthetic sequence. Under palladium catalysis, these allylsulfones can undergo coupling reactions with aryl and heteroaryl halides to form complex biaryl structures, demonstrating the utility of sulfur-based functional groups as building blocks for complex molecules. acs.org

Sulfinyl Intermediates in the Synthesis of Related Organosulfur Functional Groups (e.g., Sulfoximines, Sulfonimidamides)

Sulfoxides like this compound are pivotal intermediates in the synthesis of higher oxidation state organosulfur functional groups, such as sulfoximines and sulfonimidamides. These groups are increasingly important in medicinal chemistry. mdpi.comimperial.ac.uknih.gov

The direct conversion of sulfoxides to NH-sulfoximines has been achieved using methods that involve the transfer of an electrophilic "NH" group. A particularly effective and mild method involves the use of a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate, in combination with a simple ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046). mdpi.comnih.gov This reaction proceeds rapidly, often at room temperature, and tolerates a wide range of functional groups. mdpi.com Mechanistic studies suggest the in-situ formation of a highly reactive electrophilic iodonitrene intermediate. mdpi.comnih.gov This method can also be applied in a one-pot fashion to convert sulfides directly to NH-sulfoximines. mdpi.comresearchgate.net

Sulfonimidamides can also be accessed from sulfinyl precursors. A modular, two-step approach begins with the synthesis of primary sulfinamides, which can then be treated with an amine in the presence of a hypervalent iodine reagent to furnish the target NH-sulfonimidamides. nih.gov Another innovative one-pot method generates highly electrophilic sulfinyl nitrenes from a sulfinylhydroxylamine reagent; sequential addition of an organometallic reagent and an amine to this intermediate provides rapid access to either sulfoximines or sulfonimidamides. acs.orgorganic-chemistry.org

Table 2: Synthesis of Sulfoximines and Sulfonimidamides from Sulfinyl Precursors

| Target Functional Group | Precursor | Reagents | Key Features |

| NH-Sulfoximine | Sulfoxide | Iodobenzene diacetate, Ammonium carbamate mdpi.comnih.gov | Mild, rapid, high functional group tolerance. |

| NH-Sulfoximine | Sulfide | Iodobenzene diacetate, Ammonium carbamate mdpi.com | One-pot oxidation and imination. |

| NH-Sulfonimidamide | Sulfinamide | Amine, Iodobenzene diacetate nih.gov | Modular approach allowing for diverse structures. |

| Sulfoximine / Sulfonimidamide | Sulfinylhydroxylamine | Organometallic reagent, Amine acs.org | One-pot synthesis via a sulfinyl nitrene intermediate. |

Conclusion and Future Research Directions

Summary of Current Research Contributions

Current knowledge of 1-Chloro-2-(ethylsulfinyl)ethane is primarily foundational, with its basic properties and general synthetic routes from its sulfide (B99878) precursor being established. The understanding of its reactivity is largely inferred from the known chemistry of haloalkanes and sulfoxides.

Unexplored Synthetic Avenues

Future research could focus on developing and optimizing stereoselective synthetic methods to obtain enantiomerically pure this compound. The chirality at the sulfur atom could be exploited in asymmetric synthesis.

Advanced Mechanistic Studies

Detailed mechanistic studies on the reactions of this compound, particularly its nucleophilic substitution and elimination reactions, would provide a deeper understanding of its reactivity profile and could lead to new synthetic applications.

Emerging Analytical Techniques for Sulfinyl Compounds

The development of sulfoxide-containing, mass spectrometry-cleavable cross-linkers highlights an emerging analytical application for sulfinyl compounds. nih.govnih.govacs.orgacs.orgescholarship.org These reagents allow for the simplified and accurate identification of cross-linked peptides in proteomics studies. nih.govnih.govacs.orgacs.orgescholarship.org

Potential for Derivatization in Materials Science and Chemical Tool Development

Materials Science: The introduction of the polar sulfinyl group can modify the properties of polymers. semanticscholar.orgyoutube.com Derivatives of this compound could be incorporated into polymer backbones or as side chains to create materials with tailored properties, such as altered solubility, thermal stability, or adhesive characteristics.

Chemical Tool Development: The bifunctional nature of this compound makes it a candidate for the development of chemical probes and linkers. The chloro group can be used to attach the molecule to a target, while the sulfoxide (B87167) could impart specific solubility or cleavage properties, as seen in the MS-cleavable cross-linkers. nih.govnih.govacs.orgacs.orgescholarship.org

常见问题

What are the optimal experimental conditions for synthesizing CEESO from 2-chloroethyl ethyl sulfide (CEES)?

Basic Research Question

The synthesis of CEESO via CEES oxidation requires precise control of catalyst loading, irradiation type, and reaction time. Under optimized conditions using a pyrene-based system (e.g., NU-1000), 0.2 mmol CEES is fully oxidized to CEESO within 15 minutes at 1 mol% catalyst loading under UV LED irradiation. Gas chromatography (GC) confirms >99% selectivity for CEESO with no sulfone (CEESO2) formation, even after prolonged irradiation . Alternative methods using visible light and methylene blue in a continuous flow reactor achieve complete neutralization of CEES to CEESO with <1% sulfone byproduct, emphasizing scalability and safety .

Which analytical techniques are most reliable for characterizing CEESO and distinguishing it from sulfone derivatives?

Basic Research Question

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is critical for quantifying CEESO and detecting trace sulfone byproducts. Nuclear magnetic resonance (NMR), particularly H and C spectroscopy, helps confirm structural integrity by identifying sulfoxide-specific chemical shifts (e.g., S=O group at ~1000–1100 cm in IR). High-performance liquid chromatography (HPLC) with UV detection can further resolve oxidation products .

How does the toxicity profile of CEESO compare to CEES and its sulfone derivative (CEESO2)?

Basic Research Question

CEESO is considered non-toxic compared to CEES (a sulfur mustard simulant) and CEESO2. In vivo studies suggest CEESO does not induce blistering or long-term respiratory effects, unlike CEES, which causes "mustard lung" (chronic obstructive pulmonary disease). CEESO2, however, retains residual toxicity due to its electrophilic sulfonyl group, necessitating rigorous purification .

What factors govern the selectivity of CEES oxidation toward sulfoxide (CEESO) versus sulfone (CEESO2)?

Advanced Research Question

Selectivity depends on the oxidant and catalyst system. Singlet oxygen (O) generated via photosensitizers (e.g., methylene blue) preferentially oxidizes thioethers to sulfoxides, avoiding over-oxidation to sulfones. Catalyst choice is critical: polyoxometalate-incorporated MOFs (e.g., PW12@NU-1000) may inadvertently promote sulfone formation under certain conditions, highlighting the need for mechanistic studies to optimize selectivity .

How can computational modeling rationalize the reactivity of CEES with singlet oxygen?

Advanced Research Question

Density functional theory (DFT) simulations reveal that O reacts with CEES via a concerted cycloaddition mechanism, forming a transient endoperoxide intermediate that decomposes to CEESO. This pathway avoids free radical intermediates, reducing side reactions. Computational studies also predict solvent effects, with ethanol stabilizing the transition state and enhancing reaction rates .

How can contradictory data on sulfone formation in CEES oxidation be resolved?

Advanced Research Question

Discrepancies arise from differences in catalyst systems and reaction conditions. For example, NU-1000 with 1 mol% pyrene catalyst completely suppresses sulfone formation , whereas polyoxometalate@NU-1000 systems favor sulfones due to stronger oxidative potentials . Systematic studies comparing catalyst redox properties, solvent polarity, and irradiation wavelengths are recommended to reconcile these results.

What are the advantages of continuous flow reactors over batch systems for CEESO synthesis?

Advanced Research Question

Continuous flow reactors enable rapid mixing, precise temperature control, and scalability. A compact flow system (94 × 42 × 40 cm) using air and visible light achieves 100% CEES conversion to CEESO with minimal sulfone byproduct (<1%). This method reduces hazardous intermediate accumulation and is adaptable for on-site decontamination .

What role do photosensitizers play in the photocatalytic synthesis of CEESO?

Basic Research Question

Photosensitizers like methylene blue absorb visible light to generate O, which drives CEES oxidation. The sensitizer’s triplet-state energy and stability under irradiation are critical: methylene blue’s high quantum yield for O production ensures efficient CEESO synthesis at trace concentrations (0.06 mol%) .

How do catalyst redox properties influence CEES oxidation pathways?

Advanced Research Question

Catalysts with lower oxidation potentials (e.g., pyrene-based systems) favor single-electron transfer mechanisms, limiting oxidation to sulfoxide. In contrast, stronger oxidants like polyoxometalates in MOFs facilitate two-electron pathways, leading to sulfone byproducts. Electrochemical characterization (cyclic voltammetry) can guide catalyst selection for target product selectivity .

What safety protocols are recommended for handling CEESO in laboratory settings?

Basic Research Question

CEESO should be stored in inert, airtight containers at ≤4°C to prevent degradation. Handling requires PPE (gloves, goggles) and fume hoods. Waste must be neutralized using activated charcoal or oxidation with hypochlorite. Regular GC monitoring ensures no residual CEES or CEESO2 remains in synthesized batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。